1,6-Dimethylcycloocta-1,5-diene
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Overview
Description
1,6-Dimethylcycloocta-1,5-diene is an organic compound with the molecular formula C₁₀H₁₆ It is a derivative of cyclooctadiene, characterized by the presence of two methyl groups at the 1 and 6 positions of the cyclooctadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethylcycloocta-1,5-diene can be synthesized through a [4+4]-cycloaddition reaction. This process involves the cycloaddition of two equivalents of isoprene, catalyzed by well-defined, reduced iron iminopyridine complexes. The reaction proceeds through coordination of the isoprene molecules followed by oxidative cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic systems to facilitate the cycloaddition reactions. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethylcycloocta-1,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene into saturated or partially saturated compounds.
Substitution: The methyl groups and the diene structure allow for various substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,6-Dimethylcycloocta-1,5-diene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-dimethylcycloocta-1,5-diene involves its ability to participate in cycloaddition and coordination reactions. The compound’s diene structure allows it to act as a ligand, forming complexes with various metal ions. These complexes can then undergo further chemical transformations, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
Cycloocta-1,5-diene: A parent compound without the methyl groups.
1,5-Dimethylcycloocta-1,5-diene: A similar compound with methyl groups at different positions.
1,6-Dimethylcyclooctane: A saturated analogue of 1,6-dimethylcycloocta-1,5-diene.
Uniqueness
This compound is unique due to the specific positioning of the methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
3760-13-2 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1Z,5Z)-1,6-dimethylcycloocta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-9-5-3-4-6-10(2)8-7-9/h5-6H,3-4,7-8H2,1-2H3/b9-5-,10-6- |
InChI Key |
UKNFYLAGXMXTKA-OZDSWYPASA-N |
Isomeric SMILES |
C/C/1=C/CC/C=C(\CC1)/C |
Canonical SMILES |
CC1=CCCC=C(CC1)C |
Origin of Product |
United States |
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